spectroscopic data of 4-Chloro-1,3-thiazole-2-carboxylic acid
spectroscopic data of 4-Chloro-1,3-thiazole-2-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-1,3-thiazole-2-carboxylic Acid
This guide provides a detailed analysis of the expected spectroscopic signature of 4-Chloro-1,3-thiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the scarcity of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from analogous structures to provide a robust predictive framework for researchers. Thiazole derivatives are significant scaffolds in pharmaceuticals, known for a wide range of biological activities.[1] A thorough understanding of their spectroscopic properties is paramount for unambiguous structural confirmation, purity assessment, and quality control in synthetic and medicinal chemistry workflows.
Molecular Structure and Spectroscopic Overview
4-Chloro-1,3-thiazole-2-carboxylic acid (Molecular Formula: C₄H₂ClNO₂S, Molecular Weight: 163.58 g/mol ) possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic profile. The key structural features include a five-membered aromatic thiazole ring, a chlorine substituent at position 4, and a carboxylic acid group at position 2. Each of these components will produce characteristic signals in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Caption: Molecular Structure of 4-Chloro-1,3-thiazole-2-carboxylic acid.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of 4-Chloro-1,3-thiazole-2-carboxylic acid is expected to be simple, dominated by two key signals. The chemical environment of the single proton on the thiazole ring is influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the electronic effects of the chloro and carboxyl substituents.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-5 | 7.0 - 7.5 | Singlet (s) | The proton at position 5 is on an electron-deficient aromatic ring. Its chemical shift will be downfield. For a similar compound, tert-Butyl (4-chlorothiazol-2-yl)carbamate, the H-5 proton appears at 6.65 ppm.[2] The electron-withdrawing carboxylic acid group at C-2 is expected to shift this proton further downfield. |
| COOH | 10.0 - 13.0 | Broad Singlet (br s) | The carboxylic acid proton is highly deshielded and its signal is typically broad.[3] This signal will disappear upon D₂O exchange. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-1,3-thiazole-2-carboxylic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable COOH proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer.[4] Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative proton ratios.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Four distinct signals are expected, corresponding to the three carbons of the thiazole ring and the carbonyl carbon of the carboxylic acid.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | 160 - 170 | The carboxylic acid carbonyl carbon is expected in this region.[5] For comparison, the carbamate carbonyl in a related structure appears at 160.9 ppm.[2] |
| C-2 | 155 - 165 | This carbon is attached to the electronegative nitrogen and sulfur atoms and the carboxylic acid group, leading to a downfield shift. |
| C-4 | 135 - 145 | The carbon bearing the chlorine atom. In tert-Butyl (4-chlorothiazol-2-yl)carbamate, this carbon appears at 134.4 ppm.[2] |
| C-5 | 110 - 120 | The carbon atom bonded to the single ring proton. In tert-Butyl (4-chlorothiazol-2-yl)carbamate, this carbon appears at 106.4 ppm.[2] The deshielding effect of the adjacent chlorine at C-4 will influence this shift. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup: Use the same instrument setup as for ¹H NMR.
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of ~220 ppm and a larger number of scans (e.g., 1024 or more) are typically necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. Due to the presence of chlorine and sulfur, the molecular ion peak will exhibit a characteristic isotopic pattern.
Predicted Mass Spectrometry Data:
| m/z (relative intensity) | Proposed Fragment | Notes |
| 163/165 (3:1) | [M]⁺ | The molecular ion peak. The M+2 peak at m/z 165 with approximately one-third the intensity of the M peak is characteristic of a molecule containing one chlorine atom. |
| 118/120 (3:1) | [M - COOH]⁺ | Loss of the carboxylic acid group is a common fragmentation pathway. |
| 91/93 (3:1) | [C₂HClNS]⁺ | Further fragmentation of the thiazole ring. |
Proposed Fragmentation Pathway
Caption: Proposed ESI-MS fragmentation of 4-Chloro-1,3-thiazole-2-carboxylic acid.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) in either positive or negative mode is a common technique for this type of molecule.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For fragmentation analysis, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a C₄H₂ClNO₂S species.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. 4-Chloro-1,3-thiazole-2-carboxylic acid has several IR-active functional groups that will give rise to characteristic absorption bands.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Notes |
| 2500-3300 | O-H stretch (Carboxylic Acid) | A very broad and strong absorption, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[6] |
| 1690-1760 | C=O stretch (Carboxylic Acid) | A strong, sharp absorption.[6] Its exact position can be influenced by conjugation and hydrogen bonding. |
| 1500-1650 | C=N stretch (Thiazole ring) | A medium to strong absorption typical for the thiazole ring. |
| 1210-1320 | C-O stretch (Carboxylic Acid) | A medium intensity band.[6] |
| 1000-1200 | Ring vibrations (Thiazole) | Characteristic stretching and bending vibrations of the thiazole ring. |
| 600-800 | C-Cl stretch | A medium to strong absorption in the fingerprint region. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Sample Spectrum: Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Overall Spectroscopic Analysis Workflow
The comprehensive characterization of 4-Chloro-1,3-thiazole-2-carboxylic acid involves a logical flow of these spectroscopic techniques to build a complete picture of its molecular structure.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for 4-Chloro-1,3-thiazole-2-carboxylic acid. By understanding these expected spectral features, researchers in synthetic chemistry, medicinal chemistry, and drug development can confidently identify and characterize this important heterocyclic building block. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results.
References
- Vertex AI Search. (2025).
- Google Patents. (n.d.). CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
- RSC Publishing. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. DOI:10.1039/D4RA04959D.
- ResearchGate. (2024). Synthesis and Characterization of 4-Thiazolidinones Derivatives with 6-Chlorobenzothiazole Moiety.
- Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted.
- SlidePlayer. (2023). ir spectrum of carboxylic acids and alcohols.
- ResearchGate. (n.d.). 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester....
- Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
-
PubChem. (n.d.). 4-Thiazolecarboxylic acid. Retrieved from [Link]
- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
-
PubChem. (n.d.). Chlorothiazide. Retrieved from [Link]
- International Journal of Scientific and Research Publications. (2014). Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide.
- Chem-Impex. (n.d.). 4-Phenyl-1,3-thiazole-2-carboxylic acid.
- ResearchGate. (n.d.). FT-IR spectrum of: (a) 2-aminothiazole-4-carboxylic acid, (b)....
- Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
-
SciELO. (n.d.). 1H-[1][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H.
- The Royal Society of Chemistry. (n.d.).
- Chemistry LibreTexts. (2023). 12.
- ChemicalBook. (n.d.). 4-bromo-1,3-thiazole-2-carboxylic acid(88982-82-5) 1 h nmr.
- NIST WebBook. (n.d.). 4-Ethyl-1,3-thiazole.
- ChemScene. (n.d.). 2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid.
Sources
- 1. 1211521-70-8|4-Chloro-1,3-thiazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents [patents.google.com]
